molecular formula C5H12ClN3 B13585979 1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanaminehydrochloride

1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanaminehydrochloride

Cat. No.: B13585979
M. Wt: 149.62 g/mol
InChI Key: WOQDPPIPVYYNRJ-UHFFFAOYSA-N
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Description

1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride is a compound that belongs to the diazirine family. Diazirines are small, photo-reactive molecules that are widely used in biochemical research for their ability to form covalent bonds with nearby molecules upon exposure to UV light. This property makes them valuable tools in the study of molecular interactions and protein labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride typically involves the formation of the diazirine ring followed by the introduction of the methanamine group. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to remove impurities and obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the diazirine ring or the methanamine group.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a photo-crosslinking agent to study molecular interactions and reaction mechanisms.

    Biology: Employed in protein labeling and identification of protein-protein interactions.

    Medicine: Utilized in drug discovery and development to identify potential drug targets.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through the formation of covalent bonds with nearby molecules upon exposure to UV light. The diazirine ring undergoes a photochemical reaction that generates a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, and O-H bonds, forming stable covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the molecules present in the reaction environment.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methyldiazirin-3-yl)propan-1-ol
  • 3-(3-methyldiazirin-3-yl)propanoic acid
  • 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine

Uniqueness

1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanamine hydrochloride is unique due to its specific structure, which combines the diazirine ring with a methanamine group. This combination allows for versatile applications in various fields, including chemistry, biology, and medicine. Its ability to form stable covalent bonds with a wide range of molecules upon UV activation makes it a valuable tool for studying molecular interactions and developing new materials.

Properties

Molecular Formula

C5H12ClN3

Molecular Weight

149.62 g/mol

IUPAC Name

(3-propan-2-yldiazirin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H11N3.ClH/c1-4(2)5(3-6)7-8-5;/h4H,3,6H2,1-2H3;1H

InChI Key

WOQDPPIPVYYNRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(N=N1)CN.Cl

Origin of Product

United States

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